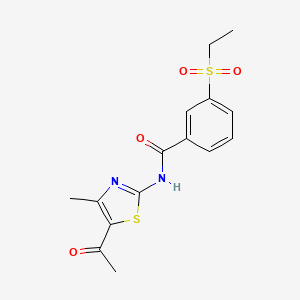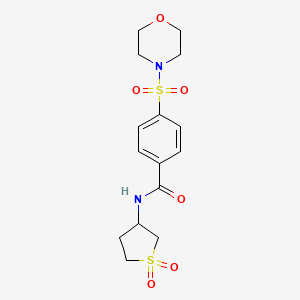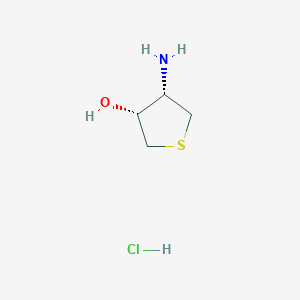
N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Acetyl-4-methyl-thiazol-2-yl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS number 1397243-40-1 . Its molecular formula is C11H16N2O3S and it has a molecular weight of 256.32 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring . The thiazole ring is substituted with an acetyl group at the 5-position and a methyl group at the 4-position . The compound also contains a carbamic acid tert-butyl ester group .Physical And Chemical Properties Analysis
The density of this compound is predicted to be 1.226±0.06 g/cm3 and its pKa is predicted to be 4.85±0.70 .Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiviral Properties
One of the significant applications of related sulfonamide compounds is in the development of treatments for infectious diseases such as malaria and COVID-19. A study by Fahim and Ismael (2021) investigated the antimalarial activity of certain sulfonamides, showing promising results against the Plasmodium parasites and suggesting potential utility against SARS-CoV-2 through molecular docking studies. This research underlines the therapeutic potential of sulfonamide derivatives in combating infectious diseases (Fahim & Ismael, 2021).
Electrophysiological Activity in Cardiac Applications
Research into N-substituted imidazolylbenzamides and benzene-sulfonamides, compounds related to the chemical structure , has revealed their effectiveness as selective class III antiarrhythmic agents. This suggests the potential of such compounds in the development of new cardiac drugs, emphasizing their role in managing arrhythmias (Morgan et al., 1990).
Chemical Synthesis and Molecular Design
The chemical versatility of sulfonamide derivatives allows for their use in synthesizing a variety of bioactive molecules. For instance, Dovlatyan et al. (2004) explored the acylation and methylation of amino-thiazole derivatives, highlighting the methodological significance of these compounds in the synthesis of potential pharmacological agents (Dovlatyan et al., 2004).
Prodrug Development
Sulfonamide derivatives have been investigated as potential prodrugs, with research indicating that certain N-acyl derivatives of N-methylsulfonamides could serve as prodrug forms for sulfonamide groups in carbonic anhydrase inhibitors. This opens avenues for developing drugs with improved pharmacokinetic properties, such as enhanced water solubility and lipophilicity (Larsen et al., 1988).
Antimicrobial Activity
Another pivotal application is in the realm of antimicrobial activity, where compounds structurally related to N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide have been synthesized and screened for their antimicrobial properties. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant strains of bacteria and other pathogens (Patel et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-4-23(20,21)12-7-5-6-11(8-12)14(19)17-15-16-9(2)13(22-15)10(3)18/h5-8H,4H2,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPHLRYZSGQVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azabicyclo[4.3.1]decane-4,8-dione](/img/structure/B2565093.png)

![N-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2565097.png)
![N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide](/img/structure/B2565099.png)

![2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2565102.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2565104.png)
![3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione](/img/structure/B2565105.png)




